molecular formula C13H7Cl2N3OS B2761264 N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide CAS No. 930077-00-2

N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide

Cat. No. B2761264
CAS RN: 930077-00-2
M. Wt: 324.18
InChI Key: TZAFOGKZLOESJY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of benzothiazole compounds can be analyzed using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .


Chemical Reactions Analysis

The chemical reactions of benzothiazole compounds can be complex and varied. For example, the reaction of acyl chlorides with ortho-aminothiophenol in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) under solvent-free conditions has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole compounds can be determined using techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .

Scientific Research Applications

Anti-Tubercular Activity

The synthesis of new benzothiazole-based anti-tubercular compounds has garnered significant attention. Researchers have developed derivatives of N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide and evaluated their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These compounds exhibit promising inhibition potency, making them potential candidates for combating tuberculosis .

Medicinal Chemistry and Drug Development

The benzothiazole scaffold is a valuable template for designing bioactive molecules. Researchers have explored the synthesis of N-(1,3-benzothiazol-2-yl)-arylamides, which can serve as lead compounds for drug development. These compounds are synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under mild conditions .

Antibacterial Properties

N-(1,3-benzothiazol-2-yl)-benzamide (Btba) and its derivatives have been investigated for their antibacterial activity. These compounds exhibit potential against bacterial pathogens, making them relevant in the field of antimicrobial research .

Heterocyclic Chemistry

The benzothiazole moiety is a versatile heterocycle with diverse reactivity. Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, to access benzothiazole derivatives. These synthetic strategies contribute to the development of novel compounds with unique properties .

Structure-Activity Relationships (SAR) Studies

Understanding the relationship between molecular structure and biological activity is crucial. Researchers have investigated the SAR of new benzothiazole derivatives. By modifying specific functional groups, they aim to enhance anti-tubercular activity. Molecular docking studies against the target DprE1 provide insights into potential inhibitors .

Bioinformatics and Molecular Modeling

Computational approaches play a vital role in drug discovery. Researchers have employed molecular docking studies to predict the binding affinity of N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide derivatives. These simulations aid in identifying potential drug candidates and understanding their interactions with target proteins .

These applications highlight the versatility and significance of N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide in scientific research. If you need further details or additional fields, feel free to ask! 😊

Mechanism of Action

Safety and Hazards

Benzothiazole compounds can pose various safety hazards. For example, they can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future development trend and prospect of the synthesis of benzothiazole compounds are anticipated to be related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3OS/c14-8-5-7(6-16-11(8)15)12(19)18-13-17-9-3-1-2-4-10(9)20-13/h1-6H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAFOGKZLOESJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide

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